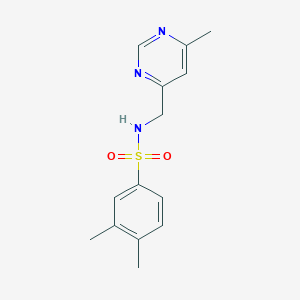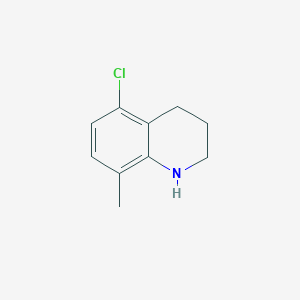
5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is of particular interest due to its unique chemical structure, which allows for the synthesis of a wide range of derivatives. In
Wirkmechanismus
Target of Action
It is known that tetrahydroquinoline derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinoline analogs are known to interact with their targets, causing changes that result in their biological activity .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to impact various biochemical pathways, leading to their diverse biological activities .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is its versatility, as it can be easily modified to produce a wide range of derivatives with different properties. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its activity for specific applications.
Zukünftige Richtungen
There are numerous future directions for research on 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline and its derivatives. One area of focus could be the development of more potent anti-cancer agents based on this compound. Additionally, further investigation into the mechanism of action of this compound could lead to the development of more effective treatments for neurological disorders. Finally, the synthesis of novel derivatives of this compound could lead to the discovery of new applications in fields such as materials science and organic synthesis.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in a wide range of fields. Its unique chemical structure allows for the synthesis of a variety of derivatives with different properties, making it a promising option for research. While the mechanism of action of this compound is not fully understood, studies have demonstrated its potential as an anti-cancer and anti-inflammatory agent, as well as a modulator of ion channels. Future research in this area could lead to the development of more effective treatments for a range of diseases and disorders.
Synthesemethoden
The synthesis of 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline involves the condensation of 2-amino-4-chlorobenzophenone with cyclohexanone in the presence of a Lewis acid catalyst. This reaction yields a mixture of diastereomers, which can be separated using column chromatography. The resulting product can then be further modified to produce a variety of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, this compound derivatives have been investigated for their potential as anti-inflammatory agents, with some compounds showing significant activity in animal models.
Eigenschaften
IUPAC Name |
5-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHWTNGDNFUKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

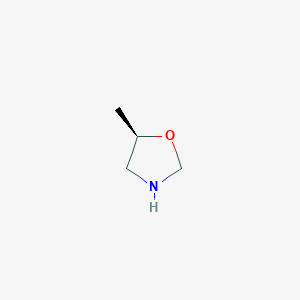
![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2793030.png)


![1-benzyl-N~5~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2793033.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-chloroethyl)sulfamoyl)benzamide](/img/structure/B2793034.png)
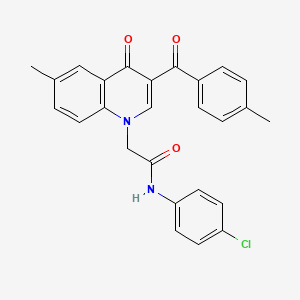
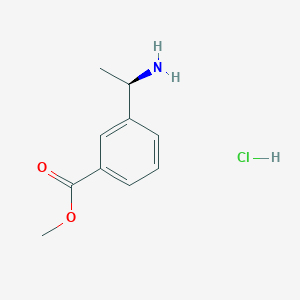
![2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine](/img/structure/B2793040.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2793042.png)


